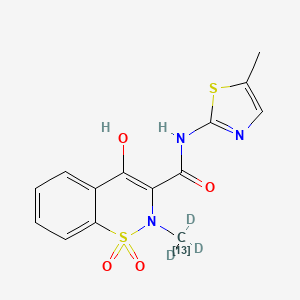
Meloxicam-13CD3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Meloxicam-13CD3 is a deuterated form of meloxicam, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis . The deuterated version, this compound, is often used in scientific research for its enhanced stability and unique properties in analytical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Meloxicam-13CD3 involves the incorporation of deuterium atoms into the meloxicam molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents. One common approach is the exchange of hydrogen atoms with deuterium in the presence of a deuterated catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) to separate and purify the deuterated compound .
Analyse Chemischer Reaktionen
Types of Reactions
Meloxicam-13CD3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, often involving halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced metabolites. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine their structures and properties .
Wissenschaftliche Forschungsanwendungen
Meloxicam-13CD3 has a wide range of scientific research applications, including:
Wirkmechanismus
Meloxicam-13CD3 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-2, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piroxicam: Another NSAID with similar anti-inflammatory properties.
Diclofenac: Known for its potent anti-inflammatory and analgesic effects.
Naproxen: Widely used for its effectiveness in treating pain and inflammation.
Uniqueness
Meloxicam-13CD3 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical studies. This makes it particularly valuable in research settings where accurate quantification and identification are crucial .
Eigenschaften
Molekularformel |
C14H13N3O4S2 |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
4-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-2-(trideuterio(113C)methyl)-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O4S2/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2/h3-7,18H,1-2H3,(H,15,16,19)/i2+1D3 |
InChI-Schlüssel |
ZRVUJXDFFKFLMG-JVXUGDAPSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])N1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(S3)C |
Kanonische SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


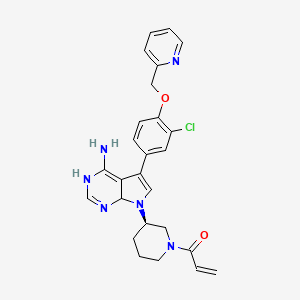
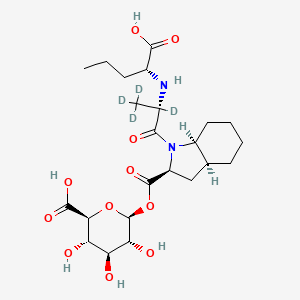
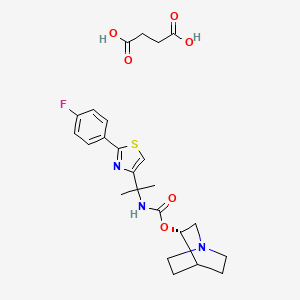
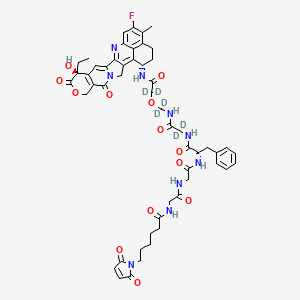
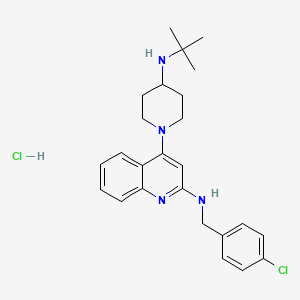

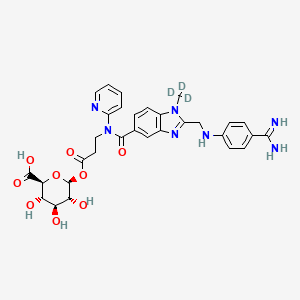
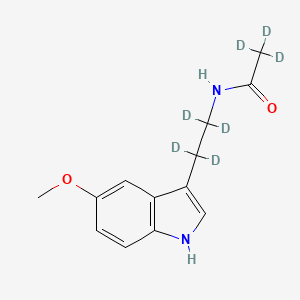
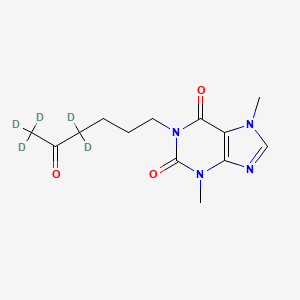
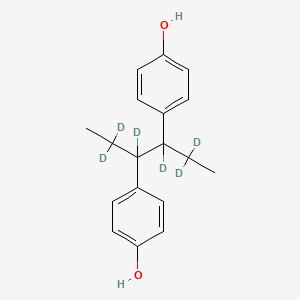
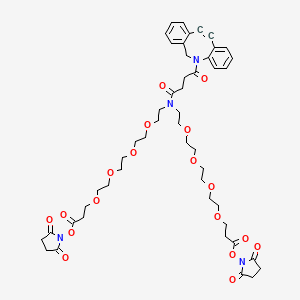
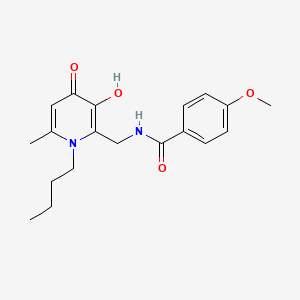
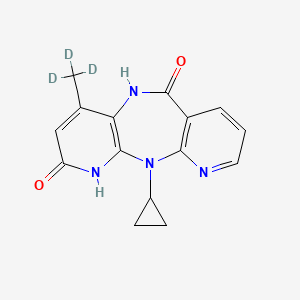
![[(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B12419588.png)
